Ethyl 5-amino-4,6-dimethylnicotinate
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Overview
Description
Ethyl 5-amino-4,6-dimethylnicotinate: is an organic compound with the molecular formula C₁₀H₁₄N₂O₂ It is a derivative of nicotinic acid and belongs to the class of pyridine carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-amino-4,6-dimethylnicotinate can be synthesized through several methods. One common approach involves the esterification of 5-amino-4,6-dimethylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-4,6-dimethylnicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of halogenated nicotinates.
Scientific Research Applications
Ethyl 5-amino-4,6-dimethylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-amino-4,6-dimethylnicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing the active nicotinic acid derivative, which can modulate various biochemical pathways.
Comparison with Similar Compounds
- 2-amino-4,6-dimethylnicotinic acid
- Methyl 5-amino-4,6-dimethylnicotinate
- Ethyl 2-amino-4,6-dimethylnicotinate
Comparison: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 5-amino-4,6-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-10(13)8-5-12-7(3)9(11)6(8)2/h5H,4,11H2,1-3H3 |
InChI Key |
DDDXUWFYLOPUJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1C)N)C |
Origin of Product |
United States |
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